Vinyl isobutyrate
Description
Significance within Polymer Science and Organic Synthesis Paradigms
In the realm of polymer science, vinyl isobutyrate functions as a monomer for polymerization and copolymerization reactions. Vinyl esters as a class are crucial for producing polymers with a range of desirable properties. The polymerization of vinyl monomers occurs via the breaking of the carbon-carbon double bond, allowing monomers to link into a long chain. wacker.com Polymers derived from vinyl esters, known as polyvinyl esters, are noted for their chemical resistance, durability, and adhesion. While specific data for poly(this compound) is not extensively detailed in readily available literature, the properties of related polymers like poly(isobutyl vinyl ether) suggest applications as adhesives, plasticizers, and in surface coatings. chemicalbook.com
Vinyl ester resins, in general, bridge the performance gap between lower-cost polyester (B1180765) resins and high-performance epoxy resins. crestresins.com They are known for their excellent resistance to chemical environments and are used to fabricate robust structures like pipes (B44673) and tanks. vt.edu The crosslinking of vinyl ester resins, typically involving copolymerization with a monomer like styrene (B11656), results in a durable three-dimensional network. vt.edu
In organic synthesis, this compound and other vinyl esters serve as important reagents, particularly as acyl donors. The vinyl group makes the ester more reactive than simple alkyl esters in transesterification reactions. nih.gov This is especially significant in enzyme-catalyzed synthesis. The transesterification process is effectively irreversible because the leaving group, vinyl alcohol, immediately tautomerizes to the more stable acetaldehyde (B116499), which can be readily removed from the reaction, driving the equilibrium toward product formation. chemicalbook.com This property makes vinyl esters highly efficient for the acylation of alcohols and other nucleophiles, a technique widely used in the synthesis of pharmaceuticals and other complex organic molecules. google.com
Historical Trajectory and Evolution of Vinyl Ester Investigations
The history of vinyl esters is intrinsically linked to the development of vinyl acetate (B1210297), the simplest and most commercially significant member of this class. The first synthesis of vinyl acetate was achieved by German chemist Fritz Klatte in 1912, who prepared it from the reaction of acetylene (B1199291) and acetic acid using a mercury-based catalyst. wacker.comwikipedia.org Early research into the polymerization of vinyl acetate revealed its tendency to undergo uncontrolled, almost explosive reactions. wacker.com This challenge was overcome in 1924 by Dr. W.O. Hermann at the Consortium für elektrochemische Industrie (WACKER's R&D facility), who developed a method to control the polymerization by separating the reaction phases. This breakthrough enabled the first large-scale production of polyvinyl acetates in 1930. wacker.com
The broader class of vinyl ester resins, distinct from polyvinyl acetate, was commercially introduced in the early 1960s. vt.edu These thermosetting materials were developed to combine the advantages of epoxy resins, such as toughness and chemical resistance, with the easier processing and rapid curing characteristic of unsaturated polyester resins. crestresins.comresearchgate.net The fundamental chemistry involves the reaction of an epoxy resin with an unsaturated carboxylic acid, like acrylic acid or methacrylic acid. researchgate.net This creates a resin with reactive vinyl groups at the ends of the polymer chains, which contributes to their high reactivity and superior chemical resistance after curing. crestresins.comvt.edu
Over the decades, the synthesis of the foundational monomer, vinyl acetate, has also evolved. The original acetylene-based methods have been largely replaced by a more modern and environmentally cleaner process: the vapor-phase reaction of ethylene (B1197577) and acetic acid over a palladium catalyst. wikipedia.orgacs.org Concurrently, research into vinyl ester resins has focused on developing new formulations to improve properties such as toughness, reduce viscosity, and minimize shrinkage during curing. vt.edu
The following table presents illustrative reactivity ratios for the copolymerization of vinyl acetate (a representative vinyl ester) with methyl methacrylate (B99206), a common comonomer. Reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | System Description |
| Vinyl Acetate | Methyl Methacrylate | ~0.03 | ~20 | The growing chain ending in methyl methacrylate strongly prefers adding another methyl methacrylate monomer over vinyl acetate. The chain ending in vinyl acetate also prefers to add methyl methacrylate. This leads to a copolymer that is rich in methyl methacrylate with isolated vinyl acetate units. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMORWGTPVWAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178934 | |
| Record name | Vinyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-98-8 | |
| Record name | Vinyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl isobutyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl isobutyrate | |
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| Record name | Vinyl isobutyrate | |
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| Record name | Vinyl isobutyrate | |
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Advanced Synthetic Methodologies for Vinyl Isobutyrate
Catalytic Synthesis Pathways
Catalytic synthesis pathways are central to the efficient and selective production of vinyl esters. These methods leverage specific catalysts to drive the reaction between carboxylic acids and vinylating agents.
Transition metal catalysis plays a significant role in the synthesis of vinyl esters, particularly through transvinylation reactions. These processes involve the exchange of a vinyl group from one ester to a carboxylic acid.
Transvinylation of Vinyl Acetate (B1210297): A common approach involves the transesterification of vinyl acetate with isobutyric acid. This reaction is typically catalyzed by acids or transition metal compounds. Palladium (Pd) and Ruthenium (Ru) compounds have been identified as effective catalysts for transvinylation reactions, facilitating the transfer of the vinyl group from vinyl acetate to isobutyric acid vulcanchem.comgoogle.commdpi.com. While specific yields for vinyl isobutyrate via this route are not extensively detailed in the provided literature, this methodology is generally applied to synthesize various vinyl esters, often under conditions involving temperatures between 100 °C and 180 °C google.com.
Ethenyl Esterification via Ethylene (B1197577): Although not directly involving isobutyric acid, the industrial synthesis of vinyl acetate itself exemplifies transition metal catalysis in ethenyl esterification. This process typically reacts ethylene and acetic acid with oxygen in the presence of a palladium catalyst, showcasing the utility of palladium in forming vinyl ester linkages wikipedia.org.
The direct vinylation of carboxylic acids with acetylene (B1199291), often referred to as the acetylene route, represents a significant catalytic pathway for vinyl ester production.
Acetylene-Based Vinylation: This method directly reacts isobutyric acid with acetylene to form this compound. Historically, high temperatures and specific catalysts have been employed. One patented process describes the liquid-phase reaction of carboxylic acids, including isobutyric acid, with acetylene at elevated temperatures ranging from 200 °C to 300 °C google.com. The catalytic system typically involves a combination of zinc salts and metal-containing Lewis acids, aiming to improve the efficiency of vinyl ester production google.com. While alkali metal catalysts are more prominently cited for vinyl ether synthesis from acetylene and alcohols chemicalbook.comgoogle.com, the broader principle of using metal catalysts for the addition of carboxylic acids to acetylene is established for vinyl ester formation wikipedia.orgsci-hub.st. For instance, zinc salts, such as zinc acetate, have been used as catalysts in the addition of acetic acid to acetylene for vinyl acetate synthesis wikipedia.org.
Emerging and Sustainable Synthesis Approaches
In line with the growing demand for greener chemical processes, emerging synthetic methodologies focus on biocatalysis and milder reaction conditions.
Enzymatic Esterification: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CalB), offer a sustainable and efficient route for the synthesis of vinyl ester monomers. This approach involves the direct esterification of carboxylic acids, like isobutyric acid, with vinyl alcohol derivatives or hydroxyl-functional vinyl ethers nih.govresearchgate.net. These reactions are typically performed in a one-pot manner under mild conditions, with temperatures ranging from 22 °C to 90 °C nih.govresearchgate.net. This enzymatic method has demonstrated high conversions, often exceeding 90%, within short reaction times of less than one hour nih.govresearchgate.net. The use of enzymes is highlighted as a more sustainable and straightforward alternative to conventional chemical synthesis, which may involve multiple steps or harsher reagents nih.gov.
Ionic Liquid Mediated Synthesis: The use of ionic liquids, such as 1-ethyl-3-methyl-imidazolium acetate ([EMIM]OAc), can facilitate homogeneous acylation reactions. While studies have explored their use in modifying cellulose (B213188) with vinyl esters rsc.org, the principle demonstrates the potential of ionic liquids to act as solvents or catalysts in vinyl ester chemistry, offering benefits such as milder reaction conditions and improved recyclability.
Compound List:
this compound
Isobutyric Acid
Acetylene
Vinyl Acetate
Ethylene
Palladium
Ruthenium
Zinc Salt
Lewis Acid
Candida antarctica lipase B
Ionic Liquid
Free Radical Polymerization of this compound
Fundamental Reaction Kinetics and Mechanistic Studies
The kinetics of the free radical polymerization of this compound, like other vinyl monomers, are governed by the rates of the elementary reactions involved. The process begins with the decomposition of an initiator to generate free radicals (initiation). These radicals then react with a this compound monomer to start a polymer chain. The chain grows through the rapid and sequential addition of more monomer molecules (propagation). Finally, the growth of the polymer chain is halted through termination, which can occur by combination or disproportionation of two growing radical chains. ethernet.edu.et
The kinetic chain length, which is the average number of monomer molecules polymerized per initiating radical, is a crucial parameter in these reactions. uomustansiriyah.edu.iq Mechanistic studies often focus on understanding the interplay between these fundamental steps to control the polymerization process and the properties of the resulting poly(this compound).
Analysis of Chain Transfer Reactions and Their Influence on Polymer Structure
Chain transfer is a critical process in free radical polymerization that significantly influences the molecular weight and structure of the final polymer. rubbernews.com In the polymerization of this compound, a growing polymer radical can abstract an atom (typically a hydrogen atom) from another molecule, such as the monomer, the polymer itself, a solvent, or a deliberately added chain transfer agent. This terminates the growth of the original chain and creates a new radical that can initiate the growth of a new polymer chain. uomustansiriyah.edu.iq
Chain transfer to the monomer or polymer is an inherent part of the polymerization of vinyl esters and can lead to the formation of branched structures, which can affect the polymer's physical properties. rubbernews.com The extent of these transfer reactions is quantified by the chain transfer constant (C = k_tr / k_p), which is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). Higher chain transfer constants result in polymers with lower average molecular weights.
Table 1: Influence of Chain Transfer Agents on the Degree of Polymerization of Vinyl Esters This table illustrates the general effect of different types of compounds on the degree of polymerization in vinyl ester systems, providing a conceptual understanding applicable to this compound.
| Chain Transfer Agent Type | General Structure | Expected Impact on Degree of Polymerization |
|---|---|---|
| Thiols | R-SH | Significant reduction |
| Halocarbons | CCl₄, CBr₄ | Moderate to significant reduction |
| Aromatic Solvents | Toluene, Benzene | Minor reduction |
| Alcohols | Methanol, Ethanol | Very minor reduction |
Impact of Reaction Conditions on Polymerization Behavior
The conditions under which the free radical polymerization of this compound is conducted have a profound effect on the polymerization kinetics and the properties of the resulting polymer. Key reaction parameters include temperature and initiator concentration.
Table 2: General Effect of Reaction Conditions on Free Radical Polymerization of Vinyl Esters This table provides a qualitative overview of how changes in reaction conditions are expected to influence the polymerization of vinyl esters like this compound.
| Reaction Condition | Change | Effect on Polymerization Rate | Effect on Average Molecular Weight |
|---|---|---|---|
| Temperature | Increase | Increase | Decrease |
| Decrease | Decrease | Increase | |
| Initiator Concentration | Increase | Increase | Decrease |
| Decrease | Decrease | Increase | |
| Monomer Concentration | Increase | Increase | Increase |
| Decrease | Decrease | Decrease |
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/living radical polymerization (CRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. One of the most versatile CRP methods is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com The process involves a degenerative chain transfer mechanism where the growing polymer chains are in dynamic equilibrium between active (radical) and dormant (thiocarbonylthio-capped) states. This equilibrium allows for all chains to grow at a similar rate, leading to polymers with low dispersity.
For the polymerization of vinyl esters like this compound, the choice of the RAFT agent is critical for achieving good control. Xanthates and dithiocarbamates are generally the most effective classes of thiocarbonylthio compounds for these less activated monomers. mdpi.com
Strategic Design and Selection of Thiocarbonylthio Chain Transfer Agents
The effectiveness of a RAFT agent is determined by the nature of the Z and R groups attached to the thiocarbonylthio core (-S(C=S)-). The Z group influences the stability of the intermediate radical adduct, while the R group must be a good homolytic leaving group and an efficient reinitiating radical. mdpi.com
For vinyl esters, RAFT agents with Z groups that provide less stabilization of the intermediate radical are preferred to avoid significant retardation or inhibition of the polymerization. mdpi.com Xanthates (Z = -OR') and N-aryl dithiocarbamates (Z = -N(Ar)R') have proven to be suitable for controlling the polymerization of vinyl esters. mdpi.com
The R group must be a good leaving group to facilitate the fragmentation step and must be able to efficiently initiate a new polymer chain. For vinyl esters, which are less reactive monomers, the choice of the R group is particularly important to ensure efficient reinitiation.
Table 3: General Suitability of Thiocarbonylthio Agents for RAFT Polymerization of Vinyl Esters This table provides a general guide to the selection of RAFT agents for the polymerization of vinyl esters, including this compound, based on their structural characteristics.
| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Z Group | R Group Characteristics | Suitability for Vinyl Esters |
|---|---|---|---|---|
| Xanthates | R'-O-C(=S)S-R | Alkoxy | Good leaving group, efficient re-initiation | High |
| Dithiocarbamates | R'₂N-C(=S)S-R | Dialkylamino or Arylamino | Good leaving group, efficient re-initiation | Moderate to High |
| Dithioesters | R'-C(=S)S-R | Alkyl or Aryl | - | Low (often cause inhibition) |
| Trithiocarbonates | R'-S-C(=S)S-R | Alkylthio or Arylthio | - | Low (often cause inhibition) |
Homopolymerization of Vinyl Isobutyrate
Reversible-Deactivation Radical Polymerization
RAFT polymerization is a highly versatile method for controlling the polymerization of a wide range of monomers, including vinyl esters like this compound. nih.gov The control is achieved through the use of a suitable chain transfer agent (CTA), which reversibly deactivates the propagating polymer chains. researchgate.net
The kinetics of RAFT polymerization for vinyl esters are significantly influenced by the choice of the RAFT agent, specifically the Z and R groups of the dithiocarbonyl compound (Z-C(=S)S-R). researchgate.netmdpi.com
Influence of the Z Group: The stability of the intermediate radical adduct is crucial. Z groups that strongly stabilize this adduct, such as dithioesters and trithiocarbonates, can lead to retardation or even complete inhibition of the polymerization of vinyl esters. mdpi.com This is because the propagating radicals of vinyl esters are highly reactive and have a low degree of stabilization. If the RAFT adduct is too stable, fragmentation is disfavored, and termination reactions become more prominent. mdpi.com For vinyl esters, xanthates (Z = O-alkyl) and certain dithiocarbamates are generally more effective as they provide a better balance of addition and fragmentation rates. mdpi.comresearchgate.net
Influence of the R Group: The R group must be a good homolytic leaving group to efficiently reinitiate polymerization. mdpi.com This is particularly important for less reactive monomers like vinyl esters. mdpi.com Poorly stabilized leaving groups can lead to low apparent chain transfer constants and a lack of control over the polymerization. mdpi.com For instance, a primary 2-phenylethyl leaving group showed no control over the polymerization of vinyl acetate (B1210297), a close analog of this compound. mdpi.com
Kinetic studies often reveal an induction or inhibition period at the beginning of the polymerization, especially with certain RAFT agents. mdpi.com This period is associated with the initial consumption of the RAFT agent before a steady state is reached. The rate of polymerization is proportional to the square root of the initiator concentration, indicating that the RAFT process follows the general kinetics of radical polymerization but with a reversible termination step. researchgate.net Detailed kinetic investigations can be performed using techniques like size exclusion chromatography (SEC) and electron spin resonance (ESR) spectroscopy to determine monomer conversion, polymerization rates, and observe the intermediate radicals directly. researchgate.netresearchgate.net
A key advantage of RAFT polymerization is the ability to produce polymers with predictable number-average molecular weights (Mn) and low dispersity (Ð), often represented as Mw/Mn. rsc.org For vinyl esters, achieving low dispersity (Ð < 1.2) is possible, although it is often challenging to maintain this control at high molecular weights (typically > 105 g/mol ). mdpi.comresearchgate.net
The precision of control is subject to several factors:
Side Reactions: The high reactivity of the poly(vinyl ester) propagating radical can lead to side reactions like chain transfer to the monomer, polymer, or solvent. mdpi.comresearchgate.net These transfer reactions can result in branching and a broadening of the molecular weight distribution. mdpi.com
RAFT Agent Selection: As with kinetics, the choice of RAFT agent is critical. Xanthate-based CTAs, such as those with an O-ethyl xanthate group, have demonstrated good control over vinyl acetate polymerization, yielding polymers with dispersities in the range of 1.2–1.7. mdpi.com
Reaction Conditions: Factors such as initiator concentration, monomer concentration, and temperature must be carefully optimized to minimize termination reactions and promote efficient chain transfer.
The theoretical number-average molecular weight (Mn,th) can be calculated using the ratio of the moles of monomer consumed to the moles of the RAFT agent used. The experimental molecular weight generally shows a linear increase with monomer conversion, which is a hallmark of a controlled or "living" polymerization process. researchgate.net
| RAFT Agent Type | Typical Monomer | Achieved Dispersity (Đ) | Key Findings |
|---|---|---|---|
| Xanthates (e.g., MESA) | Vinyl Acetate (VAc) | 1.2 - 1.7 | Good control in miniemulsion polymerization; dispersity may increase with conversion. mdpi.com |
| Dithiocarbamates | Vinyl Acetate (VAc), Vinyl Pivalate (VPiv) | Moderate Control | Provides moderate control over polymerization. researchgate.net |
| Dithioesters / Trithiocarbonates | Vinyl Esters | Poor Control (Inhibition) | Strong stabilization of the radical adduct inhibits polymerization. mdpi.com |
Direct Atom Transfer Radical Polymerization (ATRP) of vinyl esters like vinyl acetate has proven to be largely unsuccessful. acs.org The primary challenge lies in the high stability of the carbon-halogen bond in the dormant polymer chain, which hinders its reactivation by the transition metal catalyst. Furthermore, the reactivity of the vinyl ester radical can lead to undesirable side reactions. cmu.edu Calculations have suggested that under conditions where methyl acrylate (B77674) polymerization would take 2 hours, the ATRP of vinyl acetate would require 30 years. cmu.edu
However, strategies have been developed to incorporate poly(vinyl ester) segments into polymers using ATRP by focusing on analogs and hybrid methods:
Macromonomer Approach: One successful method involves the homopolymerization of a vinyl ether-based macromonomer that possesses a polymerizable group amenable to ATRP, such as a methacryloyl group. cmu.edu For instance, a poly(isobutyl vinyl ether) (PIBVE) macromonomer can be synthesized via living cationic polymerization and then subsequently polymerized via ATRP using a copper bromide/bipyridine catalyst system. This approach yields well-defined polymacromonomers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu
Hybrid Polymerization Techniques: Block copolymers containing poly(vinyl esters) can be synthesized by combining different polymerization methods. For example, a polymer block can be synthesized via ATRP, and then a second block of a vinyl ester can be added using a different controlled polymerization technique like RAFT. acs.org Another approach involves using a difunctional initiator that can initiate both ATRP and conventional radical polymerization. acs.org
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end, forming a dormant alkoxyamine species. wikipedia.org This reversible capping mechanism minimizes irreversible termination reactions between two growing polymer chains, a phenomenon known as the persistent radical effect. wikipedia.orgslideshare.net
The core principle of NMP involves the thermal and reversible homolytic cleavage of the C-O bond in the alkoxyamine at the chain end. rsc.org This process establishes a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant chains. rsc.org This allows for the controlled growth of polymer chains whenever reactive monomer is available. wikipedia.org
While NMP is effective for a broad range of monomers, its application to vinyl esters has been challenging. The success of NMP is highly dependent on the stability of the nitroxide and the nature of the monomer. The process can be initiated through two main pathways:
Bimolecular Initiation: This involves a conventional radical initiator (like benzoyl peroxide) and a separate stable nitroxide radical (like TEMPO, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl). The initiator generates propagating chains, which are then trapped by the nitroxide.
Unimolecular Initiation: This method uses a pre-formed alkoxyamine initiator, which upon heating, decomposes into an initiating radical and the mediating nitroxide radical in the correct stoichiometry.
NMP offers the advantage of being a metal-free CRP technique. However, for less reactive monomers or monomers prone to side reactions, the control over polymerization might be less precise compared to other methods like RAFT. Research continues to develop new nitroxides and alkoxyamines to expand the scope of monomers that can be effectively controlled by NMP. rsc.org
Copolymerization Dynamics of Vinyl Isobutyrate
Copolymerization with Diverse Non-Vinyl Ester Monomers
Mechanistic Considerations for Heterogeneous Monomer Pair Reactivity
The copolymerization of two different monomers, such as vinyl isobutyrate with another vinyl monomer, is characterized by their relative reactivities, quantified by monomer reactivity ratios ( and ). These ratios describe the preference of a growing polymer chain radical to add either its own monomer (homopolymerization) or the comonomer (cross-polymerization). A high reactivity ratio for a monomer indicates a strong tendency for homopolymerization, leading to blocky sequences or even homopolymer formation, especially if there is a significant difference between the two monomers' reactivity ratios ( and , or vice versa). Conversely, ratios close to 1 suggest a tendency towards random copolymerization, while ratios significantly less than 1 for both monomers indicate a strong preference for alternating copolymerization.
While specific reactivity ratios for this compound with common comonomers like styrene (B11656) (St) or methyl methacrylate (B99206) (MMA) are not extensively detailed in the provided literature, the behavior of other vinyl esters offers insight. For instance, vinyl acetate (B1210297) exhibits a significant reactivity mismatch with styrene (, ), resulting in a strong preference for styrene homopolymerization followed by vinyl acetate homopolymerization rather than true copolymerization nsf.govresearchgate.net. In contrast, vinyl acetate and fluorinated vinyl esters can show a tendency towards alternation, with reactivity ratios like and mdpi.com. The steric bulk of the ester group in vinyl esters, such as the iso-butyl group in this compound, can also influence their reactivity and the stereochemistry of the resulting polymer. For example, this compound polymerization in fluoroalcohols can yield polymers rich in heterotactic sequences due to specific solvent-monomer interactions researchgate.netacs.org. These steric and electronic factors, along with the choice of initiator and polymerization conditions, dictate the monomer incorporation and sequence distribution in copolymers.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in managing heterogeneous monomer pair reactivity. CRP methods allow for better control over chain growth, minimizing termination and chain transfer events, which in turn helps to mitigate composition drift and leads to more uniform copolymer compositions, even when monomers have disparate reactivities uq.edu.ausjtu.edu.cnmdpi.comresearchgate.net. This control is essential for synthesizing well-defined gradient and block copolymers.
Table 1: Illustrative Monomer Reactivity Ratios in Vinyl Copolymerization
| Monomer Pair (M1-M2) | (M1) | (M2) | Tendency | Reference | |
| Vinyl Acetate (VAc) - Styrene (St) | 0.01 | 55 | 0.55 | Highly mismatched, favors homopolymerization | nsf.govresearchgate.net |
| Vinyl Acetate (VAc) - VTFAc | 0.60 | 0.32 | 0.192 | Tendency towards alternation | mdpi.com |
| Methyl Methacrylate (MMA) - Vinyl Acetate (VAc) | 27.465 | 0.0102 | 0.280 | Highly mismatched, favors MMA homopolymerization | researchgate.net |
| MMA - 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random copolymerization | sapub.org |
| Vinyl Acetate (VAc) - Methacrylamide (MAM) | 0.294 | 4.314 | 1.268 | Tends towards blocky with MAM | ekb.eg |
Synthesis and Characterization of Gradient and Multi-Block Copolymers
The synthesis of well-defined gradient and multi-block copolymers involving this compound, or other vinyl esters, primarily relies on controlled radical polymerization (CRP) techniques. These methods offer precise control over chain growth, enabling the creation of complex architectures.
Synthesis:
Gradient Copolymers: Gradient copolymers are characterized by a gradual change in monomer composition along the polymer chain. Their synthesis typically involves controlled monomer feeding strategies in a semi-batch reactor, often guided by kinetic models that incorporate monomer reactivity ratios. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective technique for achieving gradient architectures due to its ability to control chain growth and allow for programmed monomer addition uq.edu.ausjtu.edu.cnmdpi.comresearchgate.net. By adjusting the feed rate of monomers based on their relative reactivities, a continuous compositional gradient can be established within each polymer chain. While specific examples for this compound are limited, the principles applied to other vinyl monomers are transferable. The use of VIB-derived xanthates in RAFT polymerization of vinyl acetate indicates the potential for VIB in such systems mdpi.comresearchgate.net.
Multi-Block Copolymers: Multi-block copolymers are synthesized by sequential monomer addition. This process typically involves first synthesizing a homopolymer block using a CRP technique (e.g., RAFT) to obtain a chain-end functionalized polymer (a macro-RAFT agent). This macro-RAFT agent is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. Further sequential additions can yield triblock or multiblock structures acs.orgnih.gov. The efficiency of chain extension and the compatibility of the macro-RAFT agent with the second monomer are critical for successful block copolymer synthesis.
Characterization:
The characterization of gradient and multi-block copolymers is essential to confirm their structure, composition, and molecular properties. Key techniques include:
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (number-average molecular weight, , and weight-average molecular weight, ) and molecular weight distribution (polydispersity index, PDI, or ) of the synthesized polymers researchgate.netacs.orgmdpi.comresearchgate.netscielo.br. Narrow PDIs (typically < 1.5) are indicative of controlled polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are vital for determining the copolymer composition (monomer incorporation ratios) and analyzing the sequence distribution along the polymer chains. This allows for the confirmation of gradient or block structures researchgate.netsapub.orgmdpi.comresearchgate.netscielo.br.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal properties of the copolymers, including glass transition temperature () and thermal stability. The of gradient copolymers can be particularly sensitive to the composition profile sjtu.edu.cnekb.egmdpi.comresearchgate.net.
Small-Angle X-ray Scattering (SAXS): For block copolymers, SAXS is used to investigate their self-assembly behavior and morphology in the solid state, which is directly related to the distinct blocks within the polymer chain acs.org.
Table 2: Typical Characterization Parameters for this compound Copolymers
| Parameter | Technique(s) Used | Description |
| Molecular Weight (, ) | GPC (with appropriate standards) | Determines the average chain length and overall mass of the polymer. |
| Polydispersity Index (PDI) | GPC () | Measures the breadth of the molecular weight distribution. Low values (<1.5) indicate controlled polymerization. |
| Copolymer Composition | ¹H NMR, ¹³C NMR | Quantifies the ratio of different monomer units incorporated into the polymer chain, confirming the intended composition and gradient/block structure. |
| Sequence Distribution | ¹H NMR, ¹³C NMR | Analyzes the arrangement of monomer units along the polymer chain (e.g., random, alternating, blocky segments), crucial for gradient copolymers. |
| Glass Transition Temperature () | DSC | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For gradient copolymers, a range of values might be observed. |
| Thermal Stability | TGA | Assesses the temperature at which the polymer begins to decompose, providing information on its thermal resistance. |
| Morphology | SAXS (for block copolymers) | Investigates the nanoscale phase separation and ordering of different blocks within the copolymer, revealing structures like lamellae, cylinders, or spheres. |
The ability to precisely control the synthesis and characterize the resulting structures of this compound-containing gradient and multi-block copolymers is key to their application in advanced materials science.
Poly Vinyl Isobutyrate and Copolymer Structural Architectures
Engineering of Linear and Branched Poly(Vinyl Isobutyrate) Macromolecules
Traditional free radical polymerization of vinyl monomers, including this compound, often results in polymers with inherent branching due to chain transfer to polymer reactions researchgate.netmdpi.com. These side reactions lead to less defined molecular weights and broader dispersities. To achieve well-defined linear poly(this compound) (PVIB) macromolecules with controlled molecular weights and narrow molecular weight distributions (low dispersity, Ð), advanced polymerization techniques are employed.
Reversible-deactivation radical polymerization (RDRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in this regard researchgate.netmdpi.comacs.org. These techniques mediate the radical polymerization process, suppressing termination events and allowing for controlled chain growth. By carefully selecting RAFT agents or ATRP catalysts and ligands, researchers can synthesize PVIB with predictable molecular weights and low dispersities, indicative of highly linear chains researchgate.netmdpi.com. For example, RAFT polymerization of vinyl acetate (B1210297), a closely related vinyl ester, using specific xanthate agents has demonstrated the ability to achieve molecular weights ranging from approximately 3,600 g/mol to 14,000 g/mol with dispersities as low as 1.15 acs.org. The choice of the RAFT agent's structure, particularly its leaving group and stabilizing moiety, plays a crucial role in the efficiency of control over polymerization kinetics and polymer architecture mdpi.commdpi.com.
Branching in PVIB can also be deliberately engineered. Techniques such as self-condensing vinyl polymerization (SCVP), which utilizes monomers containing both a polymerizable vinyl group and an initiating or chain-transferring functionality (inimers), can lead to highly branched structures mdpi.comresearchgate.net. While specific studies on this compound are limited, research on other vinyl monomers illustrates that the incorporation of multifunctional monomers or macromonomers can result in polymers with varying degrees of branching rsc.orgcmu.edumdpi.com.
Synthesis and Characterization of Star-shaped Polymers and Hyperbranched Architectures
The synthesis of complex macromolecular architectures such as star-shaped and hyperbranched polymers for PVIB relies on sophisticated polymerization strategies that build branching points into the polymer structure.
Star-shaped polymers are typically constructed using either a "core-first" or "arm-first" methodology. In the "core-first" approach, a multi-functional initiator or RAFT agent serves as the central core from which multiple polymer chains (arms) grow. For vinyl ester polymerization, multi-functional xanthate RAFT agents have been utilized to synthesize star-shaped poly(vinyl acetate)s mdpi.com. These agents, often possessing three or four initiating sites, enable the simultaneous or sequential growth of polymer arms from a central moiety mdpi.comeie.gr. Studies comparing different RAFT approaches for vinyl acetate indicate that the "R-group" approach generally yields better-defined star polymers mdpi.com.
Hyperbranched polymers are characterized by their highly branched, three-dimensional, and often globular structure. Their synthesis is commonly achieved through self-condensing vinyl polymerization (SCVP) of AB* inimers or macroinimers. These monomers possess both a polymerizable vinyl group and an initiating or chain-transferring functionality, allowing them to polymerize and simultaneously initiate new chains, leading to a cascade of branching reactions mdpi.comresearchgate.netcmu.edu. Research on other vinyl monomers has demonstrated that parameters such as temperature, ligand choice, and initiator concentration can significantly influence the degree of branching (DB) and the molecular weight distribution of the resulting hyperbranched polymers mdpi.comresearchgate.net. For instance, hyperbranched polymers synthesized via ATRP of inimers can achieve molecular weights in the thousands with dispersities around 1.4, and subsequent chain extension can yield hyperstar polymers with higher molecular weights and broader dispersities mdpi.com.
Development of End-Functionalized Poly(this compound) for Specific Applications
The development of end-functionalized PVIB is crucial for tailoring polymer properties and enabling further modifications, such as the synthesis of block copolymers or the conjugation of PVIB to other molecules or surfaces core.ac.ukrsc.org. End-functionalization can be achieved by employing specific initiators or, more commonly for controlled vinyl ester polymerization, by utilizing functionalized RAFT agents researchgate.netmdpi.comrsc.org.
RAFT polymerization of vinyl monomers, including vinyl esters, using functionalized xanthate agents allows for the precise introduction of a desired functional group at the chain terminus. For example, the use of phosphonated xanthate agents in the polymerization of vinyl acetate has yielded end-functionalized polymers with controlled molar masses, typically in the range of 2,000–20,000 g/mol , and good chain-end fidelity researchgate.netmdpi.com. These terminal functional groups can then serve as reactive sites for a variety of applications, such as creating amphiphilic block copolymers or facilitating site-specific bioconjugation, as demonstrated with poly(vinyl alcohol) rsc.org. The ability to precisely control the end-group functionality of PVIB opens pathways to advanced materials with tailored properties for applications ranging from advanced coatings to drug delivery systems.
Data Table: Control in RAFT Polymerization of Vinyl Esters
The following table illustrates the control over molecular weight and dispersity achieved in the RAFT polymerization of vinyl acetate (VAc), a representative vinyl ester, using different RAFT agents. These principles are transferable to the controlled polymerization of this compound.
| RAFT Agent Type / Conditions | Monomer | Target Mn ( g/mol ) | Achieved Mn ( g/mol ) | Dispersity (Ð) | Citation(s) |
| Xanthate (e.g., R-CH(CH3)CO2C2H5) | VAc | 3,600 | 3,600 | 1.15 | acs.org |
| Xanthate (e.g., R-CH(CH3)CO2C2H5) | VAc | 14,000 | 14,000 | 1.33 | acs.org |
| Phosphonated Xanthate Agent | VAc | 2,000 | ~2,000 | ~1.2 | researchgate.netmdpi.com |
| Phosphonated Xanthate Agent | VAc | 20,000 | ~20,000 | ~1.2 | researchgate.netmdpi.com |
Note: Data for Poly(Vinyl Acetate) is presented as an analogous system to illustrate control principles applicable to Poly(this compound).
Compound List
this compound
Stereochemistry and Microstructural Control in Poly Vinyl Isobutyrate
Principles Governing Stereoregularity in Vinyl Ester Polymerization
The stereoregularity of vinyl polymers, such as PVIB, refers to the spatial arrangement of substituent groups along the polymer backbone. In the context of vinyl polymerization, this typically relates to the relative orientation of successive monomer units, classified as isotactic (all substituents on the same side), syndiotactic (substituents alternating regularly on opposite sides), or atactic (random arrangement) wikipedia.orglibretexts.org. For vinyl ester polymerization, the stereochemical outcome is influenced by several factors, including the steric and electronic nature of the ester substituent, the polymerization mechanism (e.g., radical, ionic), and the reaction conditions researchgate.netkarger.comresearchgate.net.
In free radical polymerization, the sp2 nature of the radical center inherently limits stereocontrol compared to ionic or coordination polymerizations. However, the bulky isobutyrate group in vinyl isobutyrate can exert steric influences during propagation, potentially affecting the preferred addition mode of monomers researchgate.netmdpi.com. Polar effects arising from the ester group can also play a role in directing the stereochemistry through interactions with the growing chain end or surrounding medium researchgate.netmdpi.com.
Advanced Strategies for Tacticity Control
While conventional radical polymerization often yields atactic polymers, advanced strategies have been developed to achieve greater control over tacticity in vinyl ester polymerization.
Solvent-Mediated Stereoregulation (e.g., Fluoroalcohol Systems)
The use of specific solvents can significantly influence the stereochemical outcome of vinyl ester polymerization. Fluoroalcohols, such as hexafluoroisopropanol ((CF3)2CHOH) and particularly perfluoro-tert-butyl alcohol ((CF3)3COH), have been identified as effective media for inducing stereoregularity in vinyl ester polymerization researchgate.netmdpi.comacs.orgresearchgate.netdntb.gov.ua. These solvents are believed to interact with the ester group of the monomer and the growing polymer chain via hydrogen bonding. This interaction can alter the conformational freedom and steric interactions at the propagating radical center, thereby favoring specific monomer addition pathways researchgate.netacs.orgnih.gov.
Research has shown that fluoroalcohol systems can lead to polymers with enhanced syndiotacticity for vinyl acetate (B1210297), while this compound and other vinyl esters with bulkier substituents tend to yield polymers rich in heterotacticity under these conditions researchgate.netacs.org. For instance, polymerization of vinyl acetate in perfluoro-tert-butyl alcohol at low temperatures has yielded polymers with high syndiotactic diad content (up to r = 72%) acs.org. In contrast, this compound polymerization in fluoroalcohols has been reported to yield polymers rich in heterotacticity, with up to mr = 61% researchgate.netacs.org.
Confinement-Induced Stereocontrol in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) offer a unique approach to stereocontrol through confinement effects, acting as nanoreactors for polymerization researchgate.netrsc.orgacs.orgresearchgate.netcardiff.ac.uk. The well-defined pore structures of MOFs can restrict monomer mobility and dictate their arrangement, influencing the stereochemical outcome of polymerization. Studies involving the polymerization of vinyl esters within MOFs have demonstrated the ability to achieve higher tacticity compared to bulk polymerization researchgate.netrsc.orgacs.orgresearchgate.net.
For example, the polymerization of vinyl propionate (B1217596) within a specific MOF ([Zn2(bdc)2(ted)]n) resulted in a polymer with a higher isotactic content (61% mesodiads) than typically observed in bulk free radical polymerization researchgate.netrsc.org. This confinement effect is thought to favor the formation of less sterically hindered isotactic structures due to the restricted space within the nanochannels rsc.orgacs.org. Combining MOF confinement with controlled radical polymerization techniques like RAFT has further enabled the synthesis of stereocontrolled block copolymers rsc.orgacs.orgresearchgate.net. While specific studies on this compound within MOFs are less detailed in the provided search results, the general principle suggests potential for tacticity control.
Quantitative Analysis of Syndiotacticity, Isotacticity, and Heterotacticity
The quantitative determination of tacticity in polymers is crucial for correlating structure with properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this analysis wikipedia.orgncku.edu.twkpi.ua. High-resolution 1H or 13C NMR allows for the identification and quantification of diads (e.g., mm, mr, rr) and higher-order triads or pentads based on the distinct chemical shifts of backbone protons or carbons, which are sensitive to the stereochemical configuration of adjacent monomer units wikipedia.orgncku.edu.tw.
For vinyl ester polymers, NMR analysis of the corresponding poly(vinyl alcohol) (obtained by saponification of the poly(vinyl ester)) is often performed to determine tacticity kpi.ua. For instance, NMR studies can quantify the percentage of syndiotactic (rr), isotactic (mm), and heterotactic (mr) diads or triads in Poly(this compound) samples. While specific quantitative data for PVIB from the provided searches are limited, studies on related vinyl esters using fluoroalcohols indicate heterotactic-rich polymers for this compound researchgate.netacs.org. For example, this compound polymerization in fluoroalcohols yielded polymers with up to 61% heterotactic diads (mr) researchgate.netacs.org.
Other techniques that can provide information related to tacticity include X-ray powder diffraction, which can reveal crystallinity influenced by stereoregularity, and vibrational spectroscopy wikipedia.org.
Investigation of Main Chain Irregularities and Defect Structures (e.g., Head-to-Head Linkages, Branching)
Beyond tacticity, the microstructure of vinyl polymers can also be affected by various chain irregularities and defect structures that arise during polymerization. These include head-to-head (H-H) linkages, chain transfer reactions leading to branching, and other regioirregularities mdpi.comnih.govresearchgate.net.
In the radical polymerization of vinyl esters, including this compound, the inherent reactivity of the propagating radical and the monomer can lead to side reactions mdpi.comresearchgate.net. Head-to-head (H-H) addition, where the substituted carbon of one monomer unit adds to the substituted carbon of another, can occur, creating a structural defect in the otherwise head-to-tail (H-T) backbone mdpi.comresearchgate.netacs.org. The frequency of H-H linkages in vinyl acetate polymerization, for example, has been reported to be around 1-2% and can increase with temperature mdpi.comresearchgate.net. While specific data for this compound are not explicitly detailed in the provided search results, it is expected to exhibit similar tendencies.
Chain transfer reactions are another significant source of microstructural defects. Chain transfer to monomer, polymer, or solvent can result in the termination of a growing chain and the initiation of a new one, leading to branching mdpi.comresearchgate.net. In conventional radical polymerization of vinyl acetate, chain transfer to monomer, particularly at the acetate position, has been noted as a cause of branching mdpi.comresearchgate.net. Higher polymer concentrations, as seen in emulsion polymerization, can also lead to increased branching mdpi.com. Controlled radical polymerization techniques, such as RAFT, have shown potential in reducing branching compared to conventional methods mdpi.com.
The presence of these irregularities can significantly impact the physical properties of the polymer, such as solubility, thermal stability, and mechanical strength.
Advanced Characterization Techniques for Poly Vinyl Isobutyrate Materials
Spectroscopic Analysis for Microstructure and Chain-End Determination
Spectroscopic techniques are indispensable for probing the intricate structural details of PVIB at the molecular level.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. researchgate.net In the case of poly(vinyl isobutyrate), both ¹H and ¹³C NMR are employed to gain insights into the stereochemical arrangement of the polymer chain, known as tacticity. The relative stereochemistry of adjacent chiral centers along the polymer backbone influences the local magnetic environment of the nuclei, resulting in distinct chemical shifts.
The primary stereochemical arrangements in a vinyl polymer are isotactic (meso, m), syndiotactic (racemic, r), and atactic (random). These arrangements can be quantified by analyzing the relative intensities of signals corresponding to different tactic sequences, such as diads (m, r), triads (mm, mr, rr), and even higher-order pentads. ismar.org
In ¹H NMR spectra of PVIB, the methine proton of the polymer backbone is particularly sensitive to the stereochemical environment. Its resonance may split into multiple peaks corresponding to different triad (B1167595) sequences. Similarly, the methylene (B1212753) protons can exhibit complex splitting patterns that provide information about diad and tetrad sequences.
¹³C NMR spectroscopy offers even greater resolution for tacticity determination due to the larger chemical shift dispersion. researchgate.net The resonances of the backbone methine and methylene carbons, as well as the carbonyl and quaternary carbons of the isobutyrate group, can be resolved into multiple peaks corresponding to different tactic placements. By integrating the areas of these peaks, a quantitative measure of the degree of tacticity can be obtained. This information is crucial as the stereoregularity of PVIB significantly impacts its physical properties, such as crystallinity, solubility, and mechanical strength.
Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Poly(this compound) Tacticity (Note: Specific chemical shift values can vary based on solvent and experimental conditions. This table is for illustrative purposes.)
| Carbon Atom | Tactic Sequence | Illustrative Chemical Shift (ppm) |
| Backbone Methine (-CH-) | mm | 42.5 |
| mr | 41.8 | |
| rr | 41.2 | |
| Backbone Methylene (-CH₂-) | m | 35.1 |
| r | 34.5 | |
| Carbonyl (C=O) | mmm | 176.8 |
| mmr | 176.6 | |
| rmr | 176.4 |
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer and to assess the composition of copolymers and blends. researchgate.netsciepub.com The principle of FT-IR is based on the absorption of infrared radiation by molecular vibrations. copbela.org
The FT-IR spectrum of poly(this compound) is characterized by specific absorption bands corresponding to its constituent functional groups. The most prominent peaks include:
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the alkyl groups in the polymer backbone and the isobutyrate side chain. scielo.br
C=O stretching vibration: A very strong and sharp absorption band typically found around 1730-1740 cm⁻¹, which is characteristic of the ester carbonyl group. nih.gov The exact position of this band can be sensitive to the local molecular environment.
C-O stretching vibrations: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-O single bonds of the ester group. nih.gov
C-H bending vibrations: Various bands in the 1350-1480 cm⁻¹ region corresponding to the bending modes of the CH₂, and CH₃ groups. researchgate.net
FT-IR can also be used for quantitative analysis to determine the composition of copolymers containing this compound. sciepub.comsciepub.com By creating a calibration curve based on standards of known composition, the relative intensities of characteristic absorption bands can be used to determine the monomer ratio in an unknown copolymer sample. sciepub.com
Table 2: Characteristic FT-IR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2970-2930 | Asymmetric C-H Stretch | -CH₃, -CH₂- |
| 2870-2850 | Symmetric C-H Stretch | -CH₃, -CH₂- |
| 1735 | C=O Stretch | Ester |
| 1470 | C-H Bend (Scissoring) | -CH₂- |
| 1385, 1365 | C-H Bend (Umbrella) | -C(CH₃)₂ |
| 1240 | Asymmetric C-O-C Stretch | Ester |
| 1150 | Symmetric C-O-C Stretch | Ester |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. cmu.edu This makes it an invaluable tool for studying the mechanisms and kinetics of free-radical polymerization, the primary method for synthesizing poly(this compound). researcher.life
During the polymerization of this compound, ESR spectroscopy can directly observe the propagating radical intermediates. cmu.edu The shape and hyperfine splitting pattern of the ESR spectrum provide detailed information about the structure of the radical, including the identity of the atoms interacting with the unpaired electron.
By monitoring the concentration of the radical species as a function of time, ESR can provide crucial kinetic data. This includes the determination of the rates of initiation, propagation, and termination reactions. Such kinetic insights are essential for controlling the polymerization process and tailoring the properties of the final polymer. researcher.life Furthermore, ESR can be used to study the effects of various reaction parameters, such as initiator concentration, temperature, and the presence of chain transfer agents, on the polymerization kinetics.
Precision Analysis of Molecular Weight and Distribution
The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its macroscopic properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. aimplas.netkinampark.com This chromatographic method separates molecules based on their hydrodynamic volume in solution. shimadzu.com
In a GPC/SEC experiment, a dissolved polymer sample is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller polymer coils can permeate the pores to a greater extent, leading to a longer retention time. shimadzu.com
A detector, commonly a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes from the column. The resulting chromatogram is a plot of detector response versus retention time. To convert retention times to molecular weights, a calibration curve is constructed using a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or poly(methyl methacrylate)). lcms.cz
From the GPC/SEC data, several important molecular weight averages can be calculated:
Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (M_w): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
Table 3: Illustrative GPC/SEC Data for a Poly(this compound) Sample
| Parameter | Value |
| Number-Average Molecular Weight (M_n) | 50,000 g/mol |
| Weight-Average Molecular Weight (M_w) | 95,000 g/mol |
| Peak Molecular Weight (M_p) | 88,000 g/mol |
| Polydispersity Index (PDI) | 1.9 |
Elucidation of Thermal Transitions and Stability
The thermal properties of poly(this compound) dictate its processing conditions and service temperature range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to investigate these properties. netzsch.comyoutube.com
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.com It is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (T_g). The T_g is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.comyoutube.com This transition appears as a step-like change in the baseline of the DSC thermogram. For semi-crystalline polymers, DSC can also detect the melting temperature (T_m) and the heat of fusion.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is used to assess the thermal stability of a polymer and to study its degradation profile. researchgate.netpen2print.org The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal multi-step degradation processes. youtube.com
Table 4: Typical Thermal Properties of Poly(this compound) (Note: These values can vary depending on molecular weight and tacticity.)
| Property | Technique | Typical Value |
| Glass Transition Temperature (T_g) | DSC | 15 - 25 °C |
| Onset of Thermal Decomposition (5% weight loss) | TGA | ~250 °C (in N₂) |
Differential Scanning Calorimetry (DSC) for Glass Transition Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. specialchem.com It is particularly effective in determining the glass transition temperature (Tg) of amorphous polymers like poly(this compound). The glass transition is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. specialchem.com This transition is observed as a step-like change in the heat capacity of the material, which is detected by the DSC instrument as a shift in the baseline of the heat flow curve. researchgate.net
The determination of Tg is critical as it defines the upper-temperature limit for the use of the polymer in rigid applications and the lower-temperature limit for applications requiring flexibility. Factors such as molecular weight, the presence of plasticizers, and the thermal history of the polymer can influence the glass transition temperature. nih.gov
While specific experimental DSC data for poly(this compound) is not widely available in the reviewed literature, a machine learning study has predicted a glass transition temperature for poly(this compound). nih.gov It is important to note that this is a computed value and not a result of direct experimental measurement. For comparison, the structurally similar polymer, poly(vinyl acetate), has a reported experimental glass transition temperature of around 38 °C. nih.gov
Table 1: Predicted Glass Transition Temperature (Tg) of Poly(this compound) and Experimental Tg of a Structurally Similar Polymer
| Polymer | Glass Transition Temperature (Tg) | Data Type |
| Poly(this compound) | Predicted Value nih.gov | Machine Learning Prediction |
| Poly(vinyl acetate) | ~ 38 °C nih.gov | Experimental |
Note: The predicted value for poly(this compound) is from a computational study and should be considered an estimation. The value for poly(vinyl acetate) is provided for comparative purposes due to structural similarity.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. researchgate.net This analysis provides information about the thermal stability of a material and the kinetics of its decomposition. nih.gov A TGA curve plots the mass of the sample as a function of temperature. The temperature at which significant mass loss begins is an indicator of the onset of thermal degradation.
For vinyl polymers, thermal degradation can be a complex process involving mechanisms such as dehydrochlorination in the case of PVC, or chain scission and monomer reversion. youtube.compen2print.org The decomposition of poly(this compound) would be expected to occur at elevated temperatures, leading to the evolution of volatile byproducts and a corresponding decrease in mass.
Rheological Characterization of Poly(this compound) Melts and Solutions
Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides crucial information about their processability and performance in various applications. The viscosity of a polymer melt or solution is a key parameter that dictates how it will behave during processes like extrusion, molding, and coating.
The rheological properties of polymer melts are complex and are influenced by factors such as temperature, shear rate, and molecular weight. Polymer melts are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Many polymer melts exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. ripublication.com
For poly(this compound) melts, rheological studies would involve measuring the viscosity and viscoelastic properties (storage and loss moduli) as a function of temperature and shear rate. This data would be essential for optimizing processing conditions to ensure smooth and defect-free manufacturing of products.
While specific experimental rheological data for poly(this compound) melts or solutions were not found in the reviewed literature, it is expected that its behavior would be analogous to other vinyl polymers. For example, studies on poly(vinyl alcohol) solutions have shown that viscosity is highly dependent on concentration and the degree of hydrolysis. zbaqchem.commerckmillipore.com Characterizing the rheology of poly(this compound) would be a critical step in its commercial and industrial applications.
Theoretical and Computational Investigations of Vinyl Isobutyrate Systems
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by exploring the potential energy surface (PES) of a reacting system. nih.gov These calculations can identify transition states, intermediates, and products, providing a detailed map of the reaction pathways. nih.gov The energetics of these pathways, including activation energies and reaction enthalpies, can be determined, offering crucial information for understanding reaction kinetics and thermodynamics. acs.org
For the polymerization of vinyl isobutyrate, quantum chemical methods can be employed to study the initiation, propagation, and termination steps of the radical polymerization process. By modeling these elementary reactions, it is possible to determine the relative energies of the species involved and the energy barriers for each step. acs.org For instance, the stability of the radical intermediates and the regioselectivity of the monomer addition (head-to-tail versus head-to-head) can be assessed.
While specific studies on this compound are not abundant in the literature, the principles of these calculations are well-established. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used to optimize the geometries of reactants, transition states, and products, and to compute their energies. nih.gov The insights gained from such calculations on analogous vinyl esters can provide a robust framework for understanding the reactivity of this compound.
Table 1: Key Aspects Investigated by Quantum Chemical Calculations
| Aspect Investigated | Information Obtained |
| Reaction Mechanism | Identification of elementary steps, intermediates, and transition states. nih.gov |
| Reaction Energetics | Calculation of activation energies, reaction enthalpies, and Gibbs free energies. nih.gov |
| Radical Stability | Assessment of the stability of radical intermediates formed during polymerization. |
| Regioselectivity | Prediction of the preferred orientation of monomer addition (e.g., head-to-tail). |
| Kinetic Parameters | Estimation of rate constants for elementary reaction steps. nih.gov |
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. semanticscholar.orgresearchgate.net For poly(this compound), MD simulations can provide detailed insights into the conformational behavior of the polymer chains and the nature of intermolecular interactions in the bulk material. semanticscholar.orgresearchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, allowing for the exploration of the polymer's structure and dynamics at the atomic level.
One of the key applications of MD simulations is the prediction of the conformational landscape of the polymer. This includes the distribution of dihedral angles along the polymer backbone, the end-to-end distance, and the radius of gyration of the polymer chains. usq.edu.au Understanding these conformational properties is crucial as they directly influence the macroscopic properties of the material, such as its density, viscosity, and mechanical strength.
Furthermore, MD simulations can be used to probe the intermolecular interactions between polymer chains. usq.edu.au By analyzing the radial distribution functions, it is possible to understand how the polymer chains pack together in the amorphous state. For poly(this compound), the bulky isobutyrate side groups will significantly influence the chain packing and intermolecular forces, which can be quantified through these simulations. The effect of temperature on the polymer's structure and dynamics can also be investigated, providing insights into phenomena like the glass transition. msstate.edu
Table 2: Properties of Poly(this compound) Investigated by Molecular Dynamics Simulations
| Property | Description |
| Chain Conformation | Analysis of dihedral angle distributions, end-to-end distance, and radius of gyration. usq.edu.au |
| Intermolecular Interactions | Study of non-bonded interactions between polymer chains through radial distribution functions. usq.edu.au |
| Glass Transition Temperature (Tg) | Prediction of the temperature at which the polymer transitions from a glassy to a rubbery state. msstate.edu |
| Mechanical Properties | Estimation of properties such as Young's modulus and bulk modulus. msstate.edu |
| Density and Volume | Calculation of the bulk density and specific volume of the amorphous polymer. msstate.edu |
Advanced Kinetic Modeling of Polymerization and Degradation Processes
Advanced kinetic modeling combines mathematical models with experimental data to describe the rates of chemical processes. For this compound, this approach can be applied to both its polymerization and the degradation of the resulting polymer. researchgate.netmdpi.com These models are essential for process optimization, reactor design, and predicting the long-term stability of the material.
In the context of polymerization, kinetic models can describe the evolution of monomer conversion, polymer molecular weight, and molecular weight distribution as a function of reaction conditions such as temperature, initiator concentration, and monomer concentration. researchgate.net For the free-radical polymerization of this compound, a kinetic model would include rate equations for the initiation, propagation, chain transfer, and termination reactions. By fitting the model to experimental data, it is possible to determine the kinetic rate constants for these elementary steps. mdpi.com
Regarding degradation, kinetic models can predict the rate of polymer decomposition under various conditions, such as elevated temperatures. mdpi.com The thermal degradation of vinyl polymers often involves complex mechanisms, including random chain scission, depolymerization, and side-group elimination. mdpi.com Kinetic models for the degradation of poly(this compound) would aim to describe the mass loss over time and the evolution of the molecular weight of the remaining polymer. nih.gov Techniques like thermogravimetric analysis (TGA) provide the experimental data necessary to develop and validate these models. nih.gov
Table 3: Parameters in Kinetic Modeling of this compound Systems
| Process | Key Parameters Modeled |
| Polymerization | Monomer conversion, average molecular weight, molecular weight distribution, reaction rate. researchgate.netmdpi.com |
| Degradation | Mass loss as a function of time and temperature, changes in molecular weight, evolution of degradation products. mdpi.comnih.gov |
Computational Prediction of Structure-Property Relationships in Poly(this compound)
A central goal in materials science is to understand and predict the relationship between the chemical structure of a material and its macroscopic properties. nih.govnih.gov Computational methods play a crucial role in establishing these structure-property relationships for polymers like poly(this compound). researchgate.netuakron.edu By systematically varying the molecular structure in silico, it is possible to predict how these changes will affect the material's performance.
For poly(this compound), computational approaches can be used to predict a wide range of properties based on its chemical structure. For example, group contribution methods can be used to estimate thermodynamic properties such as the glass transition temperature (Tg) and the solubility parameter. Molecular dynamics simulations, as discussed earlier, can provide more detailed predictions of mechanical properties like the elastic modulus and tensile strength. msstate.edu
Furthermore, quantitative structure-property relationship (QSPR) models can be developed by correlating a set of molecular descriptors with a specific property of interest. nih.gov These descriptors, which can be calculated from the polymer's structure, can include constitutional, topological, and quantum-chemical parameters. Once a statistically significant correlation is established, the QSPR model can be used to predict the properties of new, unsynthesized polymers with similar structures. This predictive capability is invaluable for the rational design of new materials with tailored properties.
Table 4: Predicted Properties and Computational Methods
| Property | Computational Method |
| Glass Transition Temperature (Tg) | Group contribution methods, Molecular dynamics simulations. msstate.edu |
| Mechanical Properties | Molecular dynamics simulations, Finite element analysis. msstate.edu |
| Solubility Parameter | Group contribution methods, Molecular dynamics simulations. |
| Thermal Stability | Quantum chemical calculations of bond dissociation energies. |
| Optical Properties | Quantum chemical calculations of electronic transitions. |
Chemical Reactivity and Degradation Pathways of Vinyl Isobutyrate and Its Polymers
Hydrolysis and Saponification Mechanisms of Poly(Vinyl Isobutyrate) and its Copolymers
Poly(vinyl ester)s, including poly(this compound), are typically synthesized via the polymerization of their corresponding vinyl ester monomers. A common post-polymerization transformation is saponification or hydrolysis, which converts the ester side groups into hydroxyl groups, yielding poly(vinyl alcohol) (PVA) google.comacs.orggoogle.com. This process is fundamental in the production of PVA, a widely used polymer.
The general mechanism for saponification involves the reaction of the ester carbonyl group with a nucleophile, typically a hydroxide (B78521) ion (from a base like KOH or NaOH) or a water molecule (under acidic conditions). This nucleophilic attack leads to the cleavage of the ester bond.
For poly(vinyl pivalate), a related poly(vinyl ester), saponification with potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) at 60°C for 15 minutes effectively produced poly(vinyl alcohol) with a high degree of saponification (99%). However, the use of sodium hydroxide (NaOH) was observed to cause significant degradation of the polymer in various solvents researchgate.net. Acid-catalyzed hydrolysis is also a viable route for ester cleavage, though it may proceed at different rates and under different conditions compared to base-catalyzed saponification.
Table 1: Hydrolysis/Saponification of Poly(Vinyl Esters)
| Polymer Type | Catalyst | Solvent | Temperature | Time | Key Products/Observations | Reference |
| Poly(vinyl pivalate) | KOH | THF | 60°C | 15 min | PVA (99% DS); NaOH caused marked degradation. | researchgate.net |
| Poly(vinyl acetate) | Acid or Base | Organic Solvents | N/A | N/A | Formation of Poly(vinyl alcohol) (PVA). | google.comacs.orggoogle.com |
| Poly(this compound) | Acid or Base | Organic Solvents | Moderate | Variable | Expected: PVA, Isobutyric acid/salt. | google.comresearchgate.net |
Oxidative Degradation Mechanisms
Polymers containing vinyl groups and ester functionalities are susceptible to oxidative degradation, particularly under environmental conditions involving oxygen and energy sources like UV light or reactive species such as hydroxyl radicals.
Atmospheric Oxidation Initiated by Hydroxyl Radicals
The reaction of volatile organic compounds with hydroxyl radicals (•OH) is a primary degradation pathway in the Earth's atmosphere. While specific studies on this compound's atmospheric oxidation by •OH radicals are not extensively detailed in the provided literature, research on the analogous compound, vinyl acetate (B1210297), offers significant mechanistic insights acs.orgconicet.gov.arnih.gov.
The dominant reaction pathway for vinyl acetate with •OH radicals involves the addition of the hydroxyl radical to the carbon-carbon double bond, predominantly at the less substituted carbon atom. This addition forms a hydroxyalkyl radical intermediate conicet.gov.arnih.gov. In the presence of atmospheric oxygen and nitrogen oxides (NOx), these intermediates can undergo various reactions, including unimolecular decomposition or further radical reactions. For vinyl acetate, proposed degradation pathways include α-ester rearrangement, leading to the formation of acetic acid and formyl radicals, or decomposition yielding formaldehyde (B43269) and formic acetic anhydride (B1165640) conicet.gov.arnih.gov.
Given its structure, this compound is expected to undergo similar •OH addition reactions to its vinyl group. The resulting radical intermediates would likely follow complex degradation pathways, potentially yielding isobutyric acid, acetaldehyde (B116499) derivatives, and other oxygenated products. The isobutyrate side chain itself may also be susceptible to •OH attack, albeit likely at a slower rate than the highly reactive vinyl group.
Table 2: Atmospheric Oxidation of Vinyl Acetate by Hydroxyl Radicals (Analogous to this compound)
| Reactant | Oxidant | Conditions | Major Products | Yields (approx.) | Reference |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, presence of NOx | Formic acetic anhydride | 84 ± 11% | conicet.gov.arnih.gov |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, absence of NOx | Acetic acid | 87 ± 12% | conicet.gov.arnih.gov |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, presence of NOx | Formaldehyde | 99 ± 15% | conicet.gov.arnih.gov |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, absence of NOx | Formaldehyde | 52 ± 8% | conicet.gov.arnih.gov |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, presence of NOx | Acetic acid | 18 ± 3% | conicet.gov.arnih.gov |
| Vinyl Acetate | •OH | Atmospheric pressure, room temp, absence of NOx | Formic acetic anhydride | 28 ± 5% | conicet.gov.arnih.gov |
| This compound | •OH | Expected: Similar to Vinyl Acetate | Expected: Isobutyric acid, etc. | Expected: Variable | acs.orgacs.org |
Photooxidative Degradation Pathways and Product Analysis
Photooxidative degradation, induced by light (especially UV radiation) in the presence of oxygen, is a significant degradation pathway for many polymers. Studies on poly(isobutyl vinyl ether) (PIBVE), a related polymer, provide insights into the photooxidative degradation of vinyl ether polymers rsc.orgresearchgate.net.
PIBVE can be degraded into smaller molecules via photooxidative processes initiated by radicals, such as those generated by visible light in the presence of catalysts like FeBr3. The proposed mechanism involves hydrogen atom transfer (HAT) from either the polymer backbone or the side chain, creating carbon-centered radicals. These radicals then react with oxygen, initiating a cascade of oxidative cleavages.
The primary degradation products identified for PIBVE under these conditions include isobutanol, isobutyraldehyde, and isobutyric acid rsc.orgresearchgate.net. Minor amounts of isobutyl formate (B1220265) and isobutyl isobutyrate were also detected rsc.org.
For poly(this compound), photooxidative degradation is also expected. While the ester linkage might offer different stability compared to the ether linkage in PIBVE, the vinyl backbone remains susceptible to radical attack. UV or visible light, coupled with oxygen, can initiate radical chain reactions leading to chain scission. The degradation products would likely include species derived from both the vinyl backbone and the isobutyrate side chain, such as alcohols, aldehydes, and carboxylic acids.
Table 3: Photooxidative Degradation Products of Poly(isobutyl vinyl ether) (PIBVE) (Analogous to PVIB)
| Polymer | Degradation Agent | Conditions | Identified Products | Yields (approx.) | Reference |
| PIBVE | Visible light, FeBr3, Br• | 2 h reaction | Isobutanol | >20 mol% | rsc.orgresearchgate.net |
| PIBVE | Visible light, FeBr3, Br• | 2 h reaction | Isobutyraldehyde | >20 mol% | rsc.orgresearchgate.net |
| PIBVE | Visible light, FeBr3, Br• | 2 h reaction | Isobutyric acid | >20 mol% | rsc.orgresearchgate.net |
| PIBVE | Visible light, FeBr3, Br• | 2 h reaction | Isobutyl formate | Negligible | rsc.org |
| PIBVE | Visible light, FeBr3, Br• | 2 h reaction | Isobutyl isobutyrate | Negligible | rsc.org |
| Poly(this compound) | UV/Visible light, O2, Radicals | Expected: Similar to PIBVE | Expected: Isobutanol, etc. | Expected: Variable | rsc.orgresearchgate.net |
Catalytic Transformations Involving this compound Derivatives
This compound and its derivatives can participate in various catalytic transformations, ranging from their synthesis to modification and polymerization.
Esterification: The synthesis of this compound itself is typically achieved through the acid-catalyzed esterification of vinyl alcohol with butyric acid. Brønsted acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed. Careful temperature control is essential to favor ester formation and prevent the undesired polymerization of the vinyl group .
Transvinylation: Vinyl esters can undergo transvinylation reactions, where the vinyl group is transferred to another molecule, catalyzed by transition metal complexes, particularly palladium catalysts. These catalysts are often complexed with aryl N-containing ligands, and their activity can be enhanced by the addition of strong acids. This process allows for the synthesis of different vinyl esters from a starting vinyl ester and a carboxylic acid google.com.
Polymerization: this compound can be polymerized, typically via radical polymerization mechanisms, to form poly(this compound) google.commdpi.com. The polymerization of vinyl esters is known to be complex, with a high propensity for chain transfer reactions, which can affect the molecular weight and dispersity of the resulting polymer mdpi.com. This compound can also be used as a comonomer in copolymerization reactions google.com.
Hydrogenation: Vinyl derivatives, in general, can be catalytically hydrogenated using catalysts such as palladium on carbon (Pd/C). This process saturates the carbon-carbon double bond, converting the vinyl group into an ethyl group, and is considered an atom-economic and sustainable method for modifying such compounds mdpi.com.
Table 4: Catalytic Transformations Involving this compound Derivatives
| Reaction Type | Substrate/Monomer | Catalyst | Conditions | Products/Observations | Reference |
| Esterification | Butyric Acid + Vinyl Alcohol | Brønsted acid (e.g., H2SO4) | Reflux, controlled heating | This compound | |
| Transvinylation | Vinyl Ester + Carboxylic Acid | Pd complex + strong acid | N/A | Different Vinyl Ester | google.com |
| Hydrogenation | Vinyl Derivative | Pd/C | Mild conditions (RT, 1 MPa H2) | Saturated analog | mdpi.com |
| Polymerization | This compound | Radical initiator | N/A | Poly(this compound) | google.commdpi.com |
| Saponification | Poly(this compound) | Acid or Base | Organic Solvent | Poly(Vinyl Alcohol), Isobutyric acid/salt | google.comresearchgate.net |
Compound List:
this compound
Poly(this compound) (PVIB)
Poly(isobutyl vinyl ether) (PIBVE)
Poly(vinyl acetate) (PVAc)
Poly(vinyl alcohol) (PVA)
Vinyl Acetate
Vinyl Butyrate
Vinyl Pivalate
Butyric Acid
Isobutanol
Isobutyraldehyde
Isobutyric Acid
Hydroxyl Radicals (•OH)
Advanced Applications in Materials Science and Chemical Transformations
Design of Tailored Poly(Vinyl Isobutyrate) for High-Performance Coatings and Adhesives
Poly(this compound) (PViB) is being explored for the formulation of high-performance coatings and adhesives due to the specific attributes conferred by its isobutyrate side chains. These bulky groups influence the polymer's physical and chemical properties, which can be strategically manipulated to meet the demands of advanced applications.
The design of tailored PViB for these applications involves controlling the polymer's molecular weight and architecture. This allows for the fine-tuning of properties such as adhesion, flexibility, and resistance to environmental factors. For instance, in the realm of protective coatings, PViB can be synthesized to offer excellent film-forming capabilities and durability. The isobutyrate group can enhance the polymer's resistance to certain chemicals and weathering.
In adhesive formulations, the properties of PViB can be adjusted to achieve desired tackiness, peel strength, and shear resistance. Poly(vinyl esters) are known for their use in a variety of adhesive applications, and the specific characteristics of PViB make it a candidate for specialty adhesives. The formulation of PViB-based adhesives may also involve the incorporation of other components to further enhance performance. For example, poly(vinyl butyral), a related polymer, is crosslinked with thermoset resins to improve adhesion, toughness, and impact resistance in coatings and sealants. tri-iso.com Similarly, modifications to poly(vinyl acetate)-based latexes are made to improve adhesive performance. google.com
Research into related poly(vinyl esters) provides insights into how PViB might be tailored. For example, poly(vinyl butyral) resins are valued for their excellent adhesion to various substrates, including glass and metal, and their ability to be crosslinked to enhance performance. tri-iso.com This suggests that PViB could be similarly modified for high-performance applications.
Table 1: Potential Property Enhancements of Poly(this compound) in Coatings and Adhesives
| Property | Enhancement Strategy | Potential Application |
| Adhesion | Crosslinking with thermoset resins | Automotive and aerospace coatings |
| Flexibility | Control of molecular weight and plasticizer addition | Flexible packaging adhesives |
| Chemical Resistance | Incorporation of co-monomers | Industrial protective coatings |
| Weatherability | UV stabilizer incorporation | Outdoor coatings and sealants |
Preparation of Stereoregular Poly(Vinyl Alcohol) Derivatives from Poly(this compound) Precursors
Poly(vinyl alcohol) (PVA) is a versatile, water-soluble polymer with a wide range of applications, from biomedical devices to packaging films. polysciences.comnih.gov The properties of PVA are highly dependent on its stereoregularity, or the spatial arrangement of its hydroxyl groups. The synthesis of stereoregular PVA is a significant area of research, as it allows for precise control over the material's physical and chemical characteristics.
One promising route to obtaining stereoregular PVA is through the hydrolysis of stereoregular poly(vinyl esters). fao.orgpatsnap.com Poly(this compound) can serve as a precursor to PVA. The polymerization of this compound can be controlled to produce a polymer with a specific tacticity (isotactic, syndiotactic, or atactic). Subsequent hydrolysis of the poly(this compound) would then yield poly(vinyl alcohol) with a corresponding stereoregularity. The bulky isobutyrate side group in the monomer can influence the stereochemistry of the polymerization, potentially leading to a higher degree of stereocontrol compared to smaller vinyl esters like vinyl acetate (B1210297). researchgate.net
The degree of hydrolysis of the precursor poly(vinyl ester) also plays a crucial role in determining the final properties of the PVA. mdpi.com By carefully controlling both the stereochemistry of the PViB precursor and the extent of the hydrolysis reaction, it is possible to produce a wide range of PVA derivatives with tailored properties. For example, the crystallinity and solubility of PVA are directly related to its tacticity and the number of residual ester groups. mdpi.com Research into the hydrolysis of other poly(vinyl esters) and poly(vinyl ethers) to produce PVA provides a foundation for exploring this pathway with poly(this compound). researchgate.net
Table 2: Influence of Precursor Stereoregularity on Poly(Vinyl Alcohol) Properties
| PViB Precursor Tacticity | Resulting PVA Tacticity | Key Properties of Resulting PVA |
| Isotactic | Isotactic | High crystallinity, lower water solubility |
| Syndiotactic | Syndiotactic | High crystallinity, strong hydrogen bonding |
| Atactic | Atactic | Amorphous, higher water solubility |
Development of Specialty Polymers with Tunable Solubility and Surface Properties
The chemical structure of this compound makes it an excellent candidate for the development of specialty polymers with precisely controlled solubility and surface characteristics. The presence of the isobutyrate group can be leveraged to create polymers that respond to specific environmental stimuli or exhibit desired interfacial behaviors.
Copolymerization is a key strategy for tuning the properties of polymers derived from this compound. By incorporating other vinyl monomers with different functionalities, it is possible to create copolymers with a wide range of properties. For example, copolymerizing this compound with hydrophilic monomers can lead to amphiphilic polymers that self-assemble in solution or exhibit interesting surface activities. Conversely, copolymerization with hydrophobic monomers can enhance the polymer's resistance to water and organic solvents. The stereoregular copolymerization of vinyl ethers has been shown to enable the systematic tuning of both glass-transition and melting temperatures in the resulting polymers. scispace.comchemrxiv.orgresearchgate.net
Surface modification is another powerful tool for tailoring the properties of poly(this compound)-based materials. Techniques such as plasma treatment or chemical grafting can be used to introduce specific functional groups onto the polymer surface. mdpi.comresearchgate.net This can dramatically alter the surface energy, wettability, and biocompatibility of the material without changing its bulk properties. For instance, modifying the surface of a PViB film could render it either more hydrophobic or more hydrophilic, depending on the desired application. Research on the surface modification of other polymers like poly(vinyl chloride) and poly(vinyl alcohol) demonstrates the potential of these techniques. mdpi.comnih.govwu.ac.th
Table 3: Strategies for Tuning Poly(this compound) Properties
| Desired Property | Method | Example Monomers/Reagents |
| Tunable Solubility | Copolymerization | Hydrophilic (e.g., acrylic acid), Hydrophobic (e.g., styrene) |
| Modified Surface Wettability | Surface Grafting | Fluorinated compounds (hydrophobic), Poly(ethylene glycol) (hydrophilic) |
| Controlled Thermal Properties | Stereoselective Copolymerization | Chiral catalysts with other vinyl ethers |
| Biocompatibility | Surface Functionalization | Bioactive molecules (e.g., peptides, sugars) |
Role in Sustainable Chemical Processes and Polymer Upcycling
In the context of growing environmental concerns, the development of sustainable chemical processes and the upcycling of polymeric waste are of paramount importance. This compound and its corresponding polymer have a potential role to play in advancing a more circular economy for plastics.
One aspect of sustainability is the use of renewable feedstocks for monomer synthesis. While this compound is traditionally derived from petrochemical sources, research into greener synthetic routes for vinyl esters is an active area. rsc.orgmdpi.com This includes exploring bio-based starting materials and more energy-efficient catalytic processes.
Furthermore, the principles of green chemistry can be applied to the polymerization of this compound to minimize environmental impact. This could involve the use of less hazardous solvents, more efficient catalysts, and processes that reduce energy consumption.
Polymer upcycling, the process of converting waste polymers into higher-value materials, is a key strategy for reducing plastic pollution. While research on the upcycling of poly(this compound) is still in its early stages, studies on the upcycling of other vinyl polymers, such as poly(vinyl chloride) (PVC), offer valuable insights. researchgate.netspringernature.commagritek.comsc.edu Chemical recycling methods that break down the polymer into its constituent monomers or other useful chemicals are being developed. For poly(vinyl esters), this could involve the cleavage of the ester bonds to recover valuable chemicals. nih.gov The development of efficient upcycling processes for PViB would contribute to a more sustainable lifecycle for this material.
Table 4: Potential Sustainable Approaches for this compound and its Polymer
| Area of Sustainability | Approach | Potential Benefit |
| Monomer Synthesis | Bio-based feedstocks, Green catalysis | Reduced reliance on fossil fuels, Lower environmental impact |
| Polymerization Process | Use of benign solvents, Energy-efficient methods | Reduced pollution, Lower carbon footprint |
| Polymer End-of-Life | Chemical recycling and upcycling | Recovery of valuable chemicals, Reduction of plastic waste |
Q & A
Basic: What are the standard methodologies for synthesizing vinyl isobutyrate in laboratory settings?
Answer:
this compound is typically synthesized via esterification of isobutyric acid with vinyl acetate or transesterification reactions under acid catalysis. A common protocol involves refluxing equimolar quantities of isobutyric acid and vinyl acetate in the presence of sulfuric acid (0.5–1.0 mol%) at 60–80°C for 4–6 hours, followed by neutralization, distillation, and purification via fractional distillation . Kinetic studies should monitor reaction progress using gas chromatography (GC) to quantify yield and purity .
Advanced: How can factorial design optimize reaction conditions for this compound synthesis?
Answer:
A 2<sup>k</sup> factorial design can systematically evaluate variables (e.g., temperature, catalyst concentration, reaction time) to maximize yield. For example, a three-factor design (temperature: 60–80°C; catalyst: 0.5–1.5 mol%; time: 4–8 hours) identifies interaction effects and optimal conditions. Response surface methodology (RSM) refines these parameters, with ANOVA validating model significance. This approach resolves conflicting data from single-variable studies by isolating synergistic effects .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure via characteristic peaks: vinyl protons (δ 4.8–5.2 ppm, multiplet) and isobutyrate methyl groups (δ 1.1–1.3 ppm, doublet). Fourier-Transform Infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity and molecular ion (m/z 114 for [M]<sup>+</sup>). Cross-referencing with literature spectra ensures accuracy .
Advanced: How do computational models explain the reaction mechanism of this compound formation?
Answer:
Density Functional Theory (DFT) simulations map energy profiles for acid-catalyzed esterification, identifying transition states and rate-determining steps. For example, protonation of the carbonyl oxygen in isobutyric acid lowers activation energy for nucleophilic attack by vinyl alcohol (generated in situ from vinyl acetate). Solvent effects (e.g., toluene vs. THF) are modeled using COSMO-RS, validating experimental kinetic data discrepancies .
Basic: What are the key stability challenges for this compound under storage conditions?
Answer:
this compound is prone to hydrolysis and polymerization. Accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) show decomposition rates via GC. Buffering with weak bases (e.g., sodium bicarbonate) or storage in anhydrous solvents (e.g., dried ether) mitigates hydrolysis. Antioxidants like BHT (0.01–0.1 wt%) inhibit radical-mediated polymerization .
Advanced: How can contradictions in reported thermodynamic data for this compound be resolved?
Answer:
Discrepancies in ΔHf and vapor pressure data often arise from inconsistent purity standards or measurement techniques (e.g., static vs. dynamic calorimetry). A meta-analysis of literature values, weighted by methodological rigor (e.g., ISO-compliant protocols), combined with replication studies using adiabatic calorimetry and vapor-liquid equilibrium (VLE) measurements, reconciles outliers. Statistical tools like Grubbs’ test identify anomalous datasets .
Basic: What safety protocols are critical when handling this compound?
Answer:
this compound is flammable and a respiratory irritant. Lab work requires fume hoods, flame-resistant equipment, and PPE (nitrile gloves, goggles). Spill management involves neutralization with sodium carbonate and adsorption via vermiculite. Toxicity data (LD50 > 2000 mg/kg in rats) suggest moderate hazard, but chronic exposure studies recommend air monitoring with PID detectors .
Advanced: What novel applications of this compound are emerging in polymer science?
Answer:
this compound’s α,β-unsaturated ester structure enables radical copolymerization with monomers like styrene or acrylates. Kinetic studies via SEC-MALS (Size Exclusion Chromatography-Multi-Angle Light Scattering) reveal chain-transfer behavior, impacting polymer branching. Applications in stimuli-responsive hydrogels are explored using controlled radical polymerization (RAFT), with <sup>1</sup>H NMR tracking monomer conversion .
Basic: How is this compound quantified in complex mixtures?
Answer:
Reverse-phase HPLC with UV detection (210 nm) separates this compound from byproducts (e.g., acetic acid). Calibration curves (R² > 0.995) using internal standards (e.g., ethyl benzoate) improve precision. For trace analysis, Solid-Phase Microextraction (SPME) coupled with GC-MS achieves detection limits < 1 ppm .
Advanced: What theoretical frameworks guide the study of this compound’s environmental degradation pathways?
Answer:
The EPA’s EPI Suite models predict hydrolysis half-lives (t1/2 ≈ 120 hours at pH 7), while DFT simulations identify OH radical attack as the dominant atmospheric degradation route. Experimental validation uses ATR-FTIR to track carbonyl loss in UV/O3 chambers. Ecotoxicity assays with Daphnia magna link degradation products to sublethal effects, requiring QSAR (Quantitative Structure-Activity Relationship) refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
